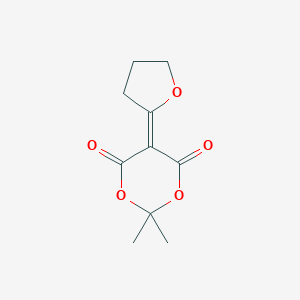

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Descripción

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a dihydrofuran-ylidene substituent at the 5-position of the 1,3-dioxane-4,6-dione core. The compound belongs to a class of molecules widely studied for their versatility in organic synthesis, particularly in cycloadditions, Michael additions, and as precursors for heterocyclic frameworks . The dihydrofuran moiety introduces partial saturation, which may influence electronic and steric properties compared to fully aromatic analogs.

Propiedades

IUPAC Name |

2,2-dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-10(2)14-8(11)7(9(12)15-10)6-4-3-5-13-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUMRUSDCOEXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCO2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378759 | |

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145122-43-6 | |

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

Meldrum’s acid serves as the foundational precursor for the target compound. The industrial-scale synthesis involves cyclocondensation of malonic acid, acetone, and acetic anhydride under acidic conditions . Key steps include:

-

Reaction Procedure : Malonic acid (9.60 mmol) is dissolved in acetone (9.53 mmol), followed by dropwise addition of acetic anhydride (10.59 mmol) and catalytic sulfuric acid. The mixture is stirred at room temperature for 20 hours. Quenching with saturated NaHCO₃ adjusts the pH to 4, enabling extraction into ethyl acetate. Post-concentration, Meldrum’s acid precipitates as a white solid .

-

Optimization : Yield improvements (up to 80%) are achieved by reducing reaction time to 4 hours, increasing acetic anhydride stoichiometry, and maintaining a nitrogen atmosphere to prevent oxidation .

Preparation of HMF-Meldrum’s Acid Substrates

The diene component for the IEDDA reaction is synthesized via Knoevenagel condensation between 5-hydroxymethylfurfural (HMF) and Meldrum’s acid:

-

5-((5-(Hydroxymethyl)furan-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione :

-

HMF (1 equiv.) reacts with Meldrum’s acid (0.1 M in water) at 75°C for 4 hours. Extraction with dichloromethane and recrystallization (methyl tert-butyl ether/hexane) yields the product as a light yellow solid .

-

1H NMR (300 MHz, CDCl₃) : δ 1.75 (s, 6H, CH₃), 4.75 (s, 2H, CH₂OH), 6.67 (d, J = 3.93 Hz, furan-H), 8.28 (s, 1H, methylene-H) .

-

-

Acetylated Derivative : Protecting HMF’s hydroxymethyl group via acetylation (acetic anhydride, triethylamine) enhances diene reactivity. The acetylated product is purified by preparative thin-layer chromatography (hexane/MTBE 8:2) .

Inverse Electron Demand Diels-Alder Reaction with 2,3-Dihydrofuran

The IEDDA reaction between the HMF-Meldrum’s acid diene and DHF proceeds under thermally activated conditions:

-

General Procedure :

-

A solution of the diene (1 equiv.) and DHF (5 equiv.) in acetonitrile is heated at 75°C for 24 hours. DHF’s volatility ensures excess dienophile availability .

-

Solvent Screening : Acetonitrile outperforms methanol and dichloroethane due to its polar aprotic nature, stabilizing the transition state .

-

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 75 | 62 |

| 2 | Methanol | 75 | 18 |

| 3 | Dichloroethane | 75 | 34 |

-

Isolation Challenges : The adduct’s polarity complicates column chromatography. Recrystallization (ethyl acetate/hexane) or centrifugal partition chromatography is recommended .

Alternative Synthetic Routes and Modifications

-

Substrate Variations :

-

Replacing HMF with acetylated or alkylated furfural derivatives alters electron density, affecting reaction kinetics. For example, 2,2-dimethyl-5-((5-(2-oxopropyl)furan-2-yl)methylene)-1,3-dioxane-4,6-dione exhibits enhanced dienophilicity .

-

Vilsmeier-Haack Reaction : Formylation of furan-2-carboxylic acid (POCl₃, DMF) generates electrophilic intermediates for alternative cycloadditions .

-

-

Cannizzaro Reaction : Base-mediated disproportionation of HMF (NaOH, Na₂S₂O₄) yields furan-2,5-dicarboxylic acid, though this route is less efficient for the target compound .

Characterization and Analytical Data

-

1H NMR Analysis :

-

IR Spectroscopy : Strong carbonyl stretches at 1740 cm⁻¹ (dioxanedione) and 1680 cm⁻¹ (α,β-unsaturated ketone) confirm structural motifs .

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at electron-rich sites, particularly the furan ring. Key findings include:

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| Potassium permanganate (acidic) | Carboxylic acid derivatives | N/A | |

| Chromium trioxide | Ketones via α-C oxidation | N/A |

Oxidation predominantly targets the exocyclic double bond or α-positions adjacent to carbonyl groups .

Reduction Reactions

Hydrogenation and transfer hydrogenation modify the conjugated system:

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| NaBH₄ in DCM/AcOH (0°C → RT) | Saturated dioxane derivatives | 36-85% | |

| Pd/C under H₂ gas | Partially reduced furan intermediates | N/A |

Selective reduction of the dihydrofuran moiety occurs without disrupting the dioxane ring .

Substitution Reactions

Nucleophilic attack occurs at activated positions:

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| Secondary amines (e.g., diethylamine) | Ring-opened triene adducts | 85% | |

| Sodium hydride (DMF solvent) | Functionalized dioxane derivatives | N/A |

Amines induce furan ring opening via conjugate addition, forming extended trienes .

Cyclization and Condensation Reactions

The compound acts as a precursor in cycloadditions and condensations:

Condensation with 5-hydroxymethylfurfural (5-HMF) derivatives generates structurally complex intermediates for materials science .

Diels-Alder Reactivity

Preliminary studies suggest potential in IEDDA reactions:

| Dienophile | Conditions | Observations | References |

|---|---|---|---|

| 2,3-Dihydrofuran | Acetonitrile, 60°C | Adduct formation detected via TLC |

While full isolation remains challenging, reactivity with electron-deficient dienophiles confirms its utility in synthesizing fused-ring systems .

Mechanistic Insights

-

Reduction : Proceeds via hydride transfer to the α,β-unsaturated carbonyl system .

-

Substitution : Base-mediated deprotonation activates the furan ring for nucleophilic attack .

-

IEDDA : Electron-withdrawing dioxane groups enhance diene character, enabling cycloaddition .

This compound’s versatility makes it valuable for synthesizing bioactive molecules and advanced materials. Future research should explore catalytic asymmetric variants and industrial-scale applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a valuable building block in organic synthesis. Its unique structural features allow it to act as a precursor for more complex molecules. The compound can undergo various chemical reactions:

- Oxidation : Utilizing potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.

- Reduction : Using hydrogenation catalysts to produce alcohols or alkanes.

- Substitution : Nucleophilic substitutions can occur at specific positions on the furan or dioxane rings.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.

- Anti-inflammatory and Anticancer Activities : Investigations into its therapeutic potential are ongoing, focusing on its mechanism of action and interaction with biological targets.

Material Science

Due to its unique structural properties, this compound is also explored for applications in the production of advanced materials and polymers. Its ability to form stable complexes with biological macromolecules suggests potential uses in drug delivery systems and biomaterials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory properties of this compound in vitro. The findings revealed that it could effectively reduce pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory therapeutic agent.

Mecanismo De Acción

The mechanism of action of 5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Features

The dihydrofuran-ylidene group distinguishes this compound from other Meldrum’s acid derivatives. Key comparisons include:

Spectroscopic Properties

1H NMR shifts for key protons:

- Key Insight : The dihydrofuran-ylidene group’s protons exhibit upfield shifts compared to aromatic analogs due to reduced conjugation .

Actividad Biológica

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both furan and dioxane rings, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that may influence its biological activity. The presence of the dioxane ring suggests potential for various chemical reactions, including oxidation and reduction, which can be relevant in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as a ligand, potentially binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects such as:

- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Alteration of signal transduction pathways : By binding to receptors, it could influence cellular signaling mechanisms.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HeLa | 21.8 | 4.0 |

| This compound | A549 | 30.5 | 3.6 |

The selectivity index indicates that the compound has a favorable profile for targeting cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

The antimicrobial activity was assessed using standard methods against several bacterial strains. The findings are presented in Table 2:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Escherichia coli | 12.4 |

| Staphylococcus aureus | 25.0 |

| Bacillus subtilis | 30.0 |

These results suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria like E. coli.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Various synthetic routes have been explored, including ring-closing metathesis using catalysts like Grubbs' catalyst.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with target proteins such as topoisomerase II beta and DNA gyrase. These studies indicate that the compound could act as a Michael acceptor for nucleophiles within these proteins, leading to potential therapeutic applications.

Q & A

Q. What are the critical parameters to monitor during large-scale synthesis to ensure reproducibility and safety?

- Methodological Answer : Key parameters include:

- Mixing efficiency : Use overhead stirrers (≥500 rpm) to prevent localized overheating.

- Temperature control : Jacketed reactors with PID controllers maintain ±2°C accuracy.

- Purification : Flash chromatography (silica gel, 40–63 μm) with inline UV detection ensures consistent purity (>98%). Pilot-scale safety tests (DSC for exothermic peaks) are mandatory before industrial translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.